PPNDS (tetrasodium)
CAS No.:
Cat. No.: VC16639860
Molecular Formula: C18H11N4Na4O14PS2
Molecular Weight: 694.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11N4Na4O14PS2 |
|---|---|
| Molecular Weight | 694.4 g/mol |
| IUPAC Name | tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate |
| Standard InChI | InChI=1S/C18H15N4O14PS2.4Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;;;;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4 |
| Standard InChI Key | XHWIRFKQZFSILU-UHFFFAOYSA-J |
| Canonical SMILES | CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
PPNDS is a synthetic derivative of pyridoxal phosphate, modified with a naphthylazo-nitro-disulfonate group. Its systematic IUPAC name is tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate, reflecting its complex structure . The molecular formula is C₁₈H₁₁N₄Na₄O₁₄PS₂, and its SMILES notation is:
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] .
Table 1: Key Molecular Properties of PPNDS
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁N₄Na₄O₁₄PS₂ |
| Molecular Weight | 599.3 g/mol |
| Solubility | Water-soluble |
| Storage Conditions | -20°C, protected from light |
| Purity | ≥95% (HPLC) |
Structural Determinants of Activity
The pharmacological activity of PPNDS arises from its ability to competitively block ATP binding at P2X1 receptors. The naphthylazo-nitro-disulfonate moiety enhances receptor affinity by interacting with extracellular loops of the P2X1 subunit, while the pyridoxal phosphate backbone contributes to stability and bioavailability . Modifications at the 6-position of the pyridoxal ring (e.g., azo group substitution) are critical for selectivity, as demonstrated by comparative studies with analogues like PPADS and iso-PPADS .
Pharmacological Profile
Receptor Selectivity and Potency
PPNDS exhibits nanomolar affinity for P2X1 receptors, with a reported pK<sub>B</sub> of 7.43 in rat vas deferens preparations . Its selectivity profile is notable:
-
52-fold selectivity for P2X1 over P2Y1 receptors.
-
No significant activity at ecto-nucleotidases, α<sub>1A</sub>-adrenoceptors, or adenosine (A<sub>1</sub>, A<sub>2B</sub>) receptors .
This specificity enables precise interrogation of P2X1-mediated processes, such as smooth muscle contraction and platelet aggregation, without confounding off-target effects.
Mechanism of Action
PPNDS acts as a non-competitive antagonist, binding to an allosteric site distinct from the ATP-binding pocket. This interaction stabilizes the receptor in a closed conformation, preventing ion flux (Ca<sup>2+</sup>, Na<sup>+</sup>) upon ATP activation . Kinetic studies suggest a slow dissociation rate, leading to prolonged inhibition even after washout .
Synthesis and Production
Historical Development
Applications in Biomedical Research
Cardiovascular Studies
PPNDS has been instrumental in elucidating the role of P2X1 receptors in vascular tone regulation. In rodent models, PPNDS (1–10 μM) inhibits ATP-induced vasoconstriction in mesenteric arteries, confirming P2X1's contribution to peripheral resistance .
Neuropharmacology
Recent work by Palygin et al. (2018) utilized PPNDS to demonstrate P2X1 involvement in cystic fibrosis-associated renal pathology . Pretreatment with PPNDS (100 nM) reduced ATP-driven cyst expansion in in vitro models, suggesting therapeutic potential .
High-Throughput Screening
Comparative Analysis with Structural Analogues
Table 2: PPNDS vs. PPADS and iso-PPADS
| Property | PPNDS | PPADS | iso-PPADS |
|---|---|---|---|
| Target | P2X1 (pK<sub>B</sub> = 7.43) | P2X1–P2X7 (pK<sub>i</sub> = 6.5) | P2X1–P2X3 (pK<sub>i</sub> = 6.5) |
| Selectivity | 52-fold over P2Y1 | Non-selective | Moderate P2X1/3 selectivity |
| Molecular Formula | C₁₈H₁₁N₄Na₄O₁₄PS₂ | C₁₄H₁₀N₃Na₄O₁₂PS₂ | C₁₄H₁₀N₃Na₄O₁₂PS₂ |
| Key Modification | Naphthylazo-nitro group | Phenylazo group | 2',5'-disulfonate isomer |
PPNDS's enhanced selectivity stems from its bulky naphthylazo substituent, which sterically hinders binding to non-P2X1 receptors . In contrast, PPADS and iso-PPADS exhibit broader receptor interactions due to smaller aromatic groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume